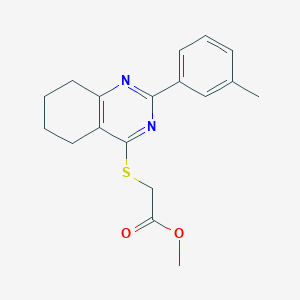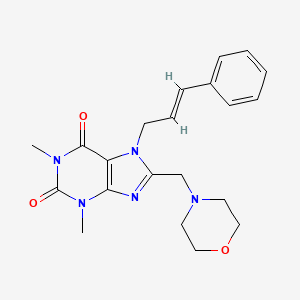![molecular formula C18H24N2O B2611871 N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide CAS No. 2094555-51-6](/img/structure/B2611871.png)
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide is a chemical compound with a complex structure that includes a cyano group, an ethyl-substituted phenyl ring, a cyclopentyl group, and a methylacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the cyano group: This can be achieved through a cyanation reaction, where a suitable precursor is treated with a cyanating agent such as potassium cyanide (KCN) or sodium cyanide (NaCN) under appropriate conditions.
Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction, using an ethyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate (K2CO3).
Cyclopentyl group attachment: This step involves the formation of a cyclopentyl derivative, which can be achieved through a cyclization reaction or by using a cyclopentyl halide.
Formation of the methylacetamide moiety: This can be done through an amide formation reaction, where an appropriate amine is reacted with an acylating agent such as acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular processes.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and other functional groups in the compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with the target molecules, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[cyano(4-methylphenyl)methyl]-2-cyclopentyl-N-methylacetamide: Similar structure but with a methyl group instead of an ethyl group.
N-[cyano(4-ethylphenyl)methyl]-2-cyclohexyl-N-methylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group in the acetamide moiety.
Uniqueness
N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide is unique due to the specific combination of functional groups and structural features it possesses. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in medicinal chemistry, materials science, and other fields.
Eigenschaften
IUPAC Name |
N-[cyano-(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-3-14-8-10-16(11-9-14)17(13-19)20(2)18(21)12-15-6-4-5-7-15/h8-11,15,17H,3-7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQVTYUZKZYRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C#N)N(C)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-METHOXYETHYL)-2-{[5-(4-METHOXYPHENYL)-2-[4-(METHYLSULFANYL)PHENYL]-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2611788.png)

![2-(2-(4-methoxyphenoxy)acetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2611792.png)
![2-BROMO-5-METHOXY-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE](/img/structure/B2611793.png)
![4-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)BUTANAMIDE HYDROCHLORIDE](/img/structure/B2611794.png)

![[[3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-oxadiazol-5-yl]-phenylmethyl] acetate](/img/structure/B2611797.png)

![4-methoxy-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2611801.png)
![2-[(difluoromethyl)sulfanyl]-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2611806.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)

![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2611811.png)
